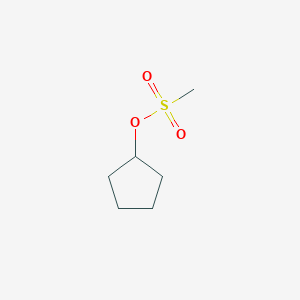

Cyclopentanol, 1-methanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclopentyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c1-10(7,8)9-6-4-2-3-5-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQVFEITQMBSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Sulfonate Esters As Activated Alcohol Derivatives

Alcohols are versatile functional groups in organic chemistry, but the hydroxyl (-OH) group is a poor leaving group in nucleophilic substitution and elimination reactions. periodicchemistry.com To enhance their reactivity, alcohols are often converted into sulfonate esters. This transformation is crucial because sulfonate anions are excellent leaving groups due to the resonance stabilization of their negative charge across three oxygen atoms. periodicchemistry.comyoutube.com

Commonly used sulfonyl chlorides for this purpose include methanesulfonyl chloride (mesyl chloride), p-toluenesulfonyl chloride (tosyl chloride), and trifluoromethanesulfonyl chloride (triflyl chloride). youtube.com The reaction of an alcohol with a sulfonyl chloride, typically in the presence of a base like pyridine, replaces the hydroxyl hydrogen with a sulfonyl group, forming a sulfonate ester. youtube.com This "activation" of the alcohol allows it to readily undergo reactions such as SN2 and E2 with a wide range of nucleophiles. periodicchemistry.comlibretexts.org

Overview of Cycloalkanol Derivatives in Mechanistic and Synthetic Chemistry

Direct Mesylation of Cyclopentanol

Direct mesylation is a common and straightforward method for synthesizing Cyclopentanol, 1-methanesulfonate. This reaction involves treating cyclopentanol with methanesulfonyl chloride (MsCl) in the presence of a base. askfilo.com The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of the methanesulfonyl chloride, and a base is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. askfilo.com

The efficiency of the direct mesylation of cyclopentanol can be significantly influenced by the choice of reagents and reaction conditions.

Bases: A variety of bases can be used to facilitate the reaction. Pyridine and triethylamine (TEA) are commonly employed to scavenge the HCl produced. askfilo.comprepchem.com The selection of the base can be crucial in optimizing the yield and minimizing side reactions.

Solvents: The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM), to prevent unwanted side reactions with the solvent. commonorganicchemistry.com

Temperature: The reaction is often performed at reduced temperatures, for instance, -40°C, and then allowed to warm to 0°C. prepchem.com This temperature control helps to manage the exothermic nature of the reaction and can improve the selectivity and yield of the desired product.

Alternative Reagents: Methanesulfonic anhydride (B1165640) can be used as an alternative to methanesulfonyl chloride. commonorganicchemistry.com A key advantage of using the anhydride is that it eliminates the possibility of forming the corresponding alkyl chloride as a side product. commonorganicchemistry.com

A specific example of a synthesis involves mixing triethylamine and cyclopentanol in methylene (B1212753) chloride under a nitrogen atmosphere and cooling the mixture to -40°C. prepchem.com Methanesulfonyl chloride is then added over an hour, and the reaction is stirred for an additional two hours at the same temperature before being allowed to warm to 0°C for eighteen hours. prepchem.com The workup procedure involves vacuum filtration and successive washes with chilled dilute sulfuric acid, dilute sodium bicarbonate, and water, followed by drying over sodium sulfate (B86663) to yield cyclopentyl methanesulfonate. prepchem.com

Table 1: Reaction Conditions for Direct Mesylation of Cyclopentanol

| Parameter | Conditions |

|---|---|

| Reagents | Cyclopentanol, Methanesulfonyl Chloride (or Methanesulfonic Anhydride) |

| Base | Triethylamine, Pyridine |

| Solvent | Dichloromethane |

| Temperature | -40°C to 0°C |

The direct mesylation of an alcohol like cyclopentanol is a reaction that converts the hydroxyl group into a mesylate, which is an excellent leaving group. masterorganicchemistry.com A significant aspect of this transformation is that the stereochemistry at the carbon atom bearing the hydroxyl group is retained. masterorganicchemistry.com This is because the reaction mechanism involves the alcohol's oxygen atom attacking the sulfur atom of the methanesulfonyl chloride, and the carbon-oxygen bond of the alcohol is not broken during this process. masterorganicchemistry.comchemistrysteps.com

For instance, if the starting material is a chiral, enantiomerically pure alcohol, the resulting mesylate will also be enantiomerically pure with the same stereochemical configuration. masterorganicchemistry.com This retention of stereochemistry is a crucial feature, particularly in multi-step syntheses where maintaining the stereochemical integrity of a molecule is essential. masterorganicchemistry.com

Alternative Synthetic Routes to Cyclopentyl Methanesulfonates

While direct mesylation is a primary method, alternative routes to cyclopentyl methanesulfonates exist, often involving indirect approaches or the interconversion of other functional groups.

Indirect methods for the synthesis of cyclopentyl methanesulfonate may be employed when direct mesylation is not feasible or leads to low yields. These strategies often involve the use of a precursor molecule that is then converted to the desired mesylate.

One such approach could involve the hydration of cyclopentene to produce cyclopentanol, which can then undergo mesylation. researchgate.net The hydration can be achieved using methods like oxymercuration-demercuration or hydroboration-oxidation to control the regioselectivity if substituted cyclopentenes are used.

Another indirect route could start from cyclopentanone. Reduction of cyclopentanone using a reducing agent like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) would yield cyclopentanol, which can subsequently be converted to the mesylate. assets-servd.hostfiveable.me

Functional group interconversions (FGIs) are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uksolubilityofthings.com In the context of synthesizing cyclopentyl methanesulfonate, several FGI strategies can be envisioned.

A key FGI is the conversion of other leaving groups into a mesylate. For example, while less common, it might be possible to displace a halide with a methanesulfonate salt, although the direct conversion of an alcohol to a mesylate is generally more efficient.

More practically, functional groups that can be readily converted to an alcohol serve as precursors for the mesylate. For example, a cyclopentyl amine could potentially be converted to a diazonium salt, which could then be displaced by a hydroxyl group to form cyclopentanol, followed by mesylation. However, this route can be prone to rearrangements and side reactions.

The conversion of a carboxylic acid derivative to an alcohol, which is then mesylated, is another viable FGI pathway. For instance, cyclopentanecarboxylic acid could be reduced to cyclopentylmethanol, and after a series of steps to remove the extra carbon, one could obtain cyclopentanol for mesylation.

Table 2: Summary of Alternative Synthetic Approaches

| Starting Material | Intermediate | Final Product |

|---|---|---|

| Cyclopentene | Cyclopentanol | This compound |

| Cyclopentanone | Cyclopentanol | This compound |

| Cyclopentylamine | Cyclopentanol | This compound |

Reactivity and Mechanistic Pathways of Cyclopentanol, 1 Methanesulfonate

Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Leaving Group

Nucleophilic substitution reactions of cyclopentyl methanesulfonate can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, depending on the solvent, nucleophile, and other reaction conditions.

Unimolecular (SN1) Mechanistic Studies

The SN1 mechanism involves a stepwise process where the leaving group departs in the rate-determining step to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. For cyclopentyl methanesulfonate, this pathway is favored in polar, protic solvents that can stabilize the resulting cyclopentyl carbocation.

Studies on the solvolysis of related cyclopentyl systems, such as cyclopentyl p-bromobenzenesulfonate, provide insight into the SN1 reactivity. The rate of solvolysis is highly dependent on the solvent's ionizing power. For instance, the solvolysis of cyclopentyl p-bromobenzenesulfonate proceeds readily in solvents like aqueous ethanol (B145695) and aqueous trifluoroethanol. acs.org The rate-determining step is the formation of the cyclopentyl carbocation, a process that is facilitated by solvents capable of stabilizing the transition state leading to the carbocation.

The structure of the cyclopentyl ring influences the stability of the carbocation and thus the rate of the SN1 reaction. While secondary carbocations are generally less stable than tertiary ones, the cyclopentyl cation is known to undergo solvolysis at a reasonable rate. However, the presence of substituents on the ring can significantly affect the reaction rate. For example, studies on the acetolysis of substituted cyclopentyl tosylates have shown that electron-withdrawing groups can decelerate the reaction by destabilizing the carbocation intermediate.

It is important to note that the SN1 reactions of cyclopentyl systems can be complicated by the formation of ion-pair intermediates. acs.org The initially formed contact ion pair can rearrange to a solvent-separated ion pair before reacting with the nucleophile, which can have implications for the stereochemical outcome of the reaction.

Bimolecular (SN2) Mechanistic Investigations

The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong, unhindered nucleophiles in polar, aprotic solvents.

For cyclopentyl methanesulfonate, an SN2 reaction involves the backside attack of a nucleophile on the carbon atom bearing the methanesulfonate group. The transition state involves a pentacoordinate carbon atom. Due to the stereoelectronic requirements of the SN2 reaction, this pathway leads to an inversion of the stereochemistry at the reaction center.

The cyclopentyl system is somewhat sterically hindered compared to a simple secondary alkyl chain, which can affect the rate of SN2 reactions. However, compared to the more rigid and hindered cyclohexyl system, the cyclopentyl ring is more flexible, potentially allowing for easier access of the nucleophile to the reaction center.

Stereochemical Outcomes of Nucleophilic Substitution

The stereochemistry of the products formed from the nucleophilic substitution of cyclopentyl methanesulfonate is a powerful probe for the operative mechanism.

In a study of the solvolysis of cyclopentyl-2-d p-bromobenzenesulfonate, a close analog of cyclopentyl methanesulfonate, the stereochemical outcome of the substitution was determined in various solvents. The results, summarized in the table below, show a high degree of inversion of configuration for both the alcohol and ether products. acs.org

| Solvent | Product | Inversion (%) | Retention (%) |

|---|---|---|---|

| 70% Ethanol-Water | Cyclopentanol (B49286) | 99 | 1 |

| 80% Ethanol-Water | Cyclopentanol | 100 | 0 |

| 100% Ethanol | Cyclopentyl Ethyl Ether | 99 | 1 |

| 80% Dioxane-Water | Cyclopentanol | 92 | 8 |

| 80% 2,2,2-Trifluoroethanol-Water | Cyclopentanol | 100 | 0 |

| 80% 2,2,2-Trifluoroethanol-Water | Cyclopentyl 2,2,2-Trifluoroethyl Ether | 92 | 8 |

The high degree of inversion observed, even in solvents that typically favor SN1 reactions, suggests that the substitution likely proceeds through an SN2-like mechanism or via attack on a tightly held ion pair that does not allow for complete racemization. acs.org The small amount of retention observed in some cases could be attributed to the involvement of solvent-separated ion pairs, which allow for some scrambling of the stereochemistry.

Elimination Reactions Mediated by the Methanesulfonate Group

In the presence of a base, cyclopentyl methanesulfonate can undergo elimination reactions to form cyclopentene (B43876). These reactions can proceed through either a unimolecular (E1) or a bimolecular (E2) pathway.

E1 Mechanistic Studies

The E1 mechanism is a stepwise process that shares the same initial step as the SN1 reaction: the formation of a carbocation intermediate. In a subsequent step, a weak base removes a proton from an adjacent carbon atom, leading to the formation of a double bond.

E1 reactions of cyclopentyl methanesulfonate are favored under similar conditions as SN1 reactions, namely in polar, protic solvents with weak bases. The rate of the E1 reaction is dependent on the concentration of the substrate but not the base. Since SN1 and E1 reactions proceed through a common carbocation intermediate, they are often competing processes. The ratio of substitution to elimination products can be influenced by factors such as temperature, with higher temperatures generally favoring elimination.

E2 Mechanistic Investigations

The E2 mechanism is a concerted, one-step process in which a strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. This pathway requires a specific anti-periplanar arrangement of the proton and the leaving group in the transition state.

For cyclopentyl methanesulfonate, the E2 reaction is favored by strong, bulky bases and in less polar solvents. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. The stereoelectronic requirement of the E2 mechanism means that the conformation of the cyclopentyl ring can play a significant role in the reaction rate and the regioselectivity of the elimination if the ring is substituted.

The competition between SN2 and E2 reactions is a key consideration. Strong, unhindered bases that are also good nucleophiles may lead to a mixture of substitution and elimination products. However, the use of a strong, sterically hindered base, such as potassium tert-butoxide, will generally favor the E2 pathway.

Regioselectivity and Stereoselectivity in Elimination Pathways

The elimination reactions of cyclopentyl methanesulfonate, a secondary mesylate, are governed by the interplay of steric and electronic factors, which dictate the regioselectivity and stereoselectivity of the resulting alkene. These reactions, typically proceeding through an E2 or E1 mechanism, primarily yield cyclopentene.

Regioselectivity: In the context of cyclopentyl methanesulfonate, the primary elimination product is cyclopentene. The concept of regioselectivity, which often involves the competition between Zaitsev's rule and Hofmann's rule, is simplified in this case. differencebetween.comlibretexts.org Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene, while Hofmann's rule favors the least substituted alkene. differencebetween.comlibretexts.org Since cyclopentyl methanesulfonate only has one type of β-hydrogen, the elimination exclusively produces cyclopentene. However, if the cyclopentyl ring were substituted, the regiochemical outcome would depend on the nature of the base and the substitution pattern. For instance, a bulky base would favor abstraction of the sterically more accessible proton, potentially leading to a higher proportion of the Hofmann product. libretexts.orgmasterorganicchemistry.com

Stereoselectivity: The stereochemistry of elimination reactions is crucial, particularly for cyclic systems. The E2 mechanism requires an anti-periplanar arrangement of the departing proton and the leaving group (the mesylate). masterorganicchemistry.comlibretexts.org In the chair-like conformations of a cyclopentane (B165970) ring, this translates to a requirement for both the β-hydrogen and the mesylate group to be in axial positions. libretexts.orgstackexchange.com If the cyclopentyl methanesulfonate is substituted, the conformational flexibility of the ring and the availability of anti-periplanar β-hydrogens will determine the stereochemical outcome of the E2 elimination. chemistrysteps.comyoutube.com For an E1 reaction, which proceeds through a carbocation intermediate, the stereoselectivity is generally less strict, and the reaction tends to favor the formation of the more stable trans-alkene, if applicable. libretexts.orglibretexts.org

The choice between the E2 and E1 pathways is influenced by the reaction conditions. Strong, non-polarizable bases favor the concerted E2 mechanism. masterorganicchemistry.comlibretexts.org In contrast, polar, protic solvents and weaker bases promote the E1 mechanism, which involves the formation of a cyclopentyl carbocation intermediate.

| Factor | E2 Pathway | E1 Pathway |

| Base | Strong, non-polarizable base (e.g., NaOEt) | Weak base or solvolysis conditions (e.g., EtOH) |

| Solvent | Aprotic or less polar solvents | Polar, protic solvents |

| Kinetics | Second order (rate = k[substrate][base]) | First order (rate = k[substrate]) |

| Intermediate | None (concerted) | Carbocation |

| Stereochemistry | Requires anti-periplanar geometry | Less stereospecific, favors more stable alkene |

Rearrangement Reactions of Cyclopentyl Methanesulfonates

Cyclopentyl methanesulfonates are susceptible to various rearrangement reactions, particularly those involving carbocationic intermediates. These rearrangements are driven by the formation of more stable carbocations or the relief of ring strain.

Pinacol-type Rearrangements and Related Carbocationic Processes

While a classic pinacol (B44631) rearrangement involves the 1,2-diol functional group, analogous carbocationic rearrangements can occur with cyclopentyl methanesulfonates under conditions that favor the formation of a carbocation. masterorganicchemistry.comwikipedia.org The departure of the excellent mesylate leaving group can generate a secondary cyclopentyl carbocation. This carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, if the substitution pattern allows. libretexts.orglibretexts.org

For example, if a substituted cyclopentyl methanesulfonate is used, the initial secondary carbocation could rearrange to a more stable tertiary carbocation. This rearrangement proceeds through a concerted transition state where a neighboring group migrates to the electron-deficient carbon. The migratory aptitude of different groups (H > phenyl > tertiary alkyl > secondary alkyl > primary alkyl > methyl) often dictates which group will shift. libretexts.org

Ring Expansion/Contraction Phenomena

Carbocation intermediates derived from cyclopentyl methanesulfonates can also undergo ring expansion or contraction. wikipedia.org A secondary cyclopentyl carbocation can rearrange to a more stable cyclohexyl carbocation through a ring-expansion process. stackexchange.comechemi.com This is driven by the relief of ring strain, as cyclohexane (B81311) is less strained than cyclopentane. The mechanism involves the migration of a carbon-carbon bond from the ring to the carbocationic center, resulting in a six-membered ring. chemistrysteps.com

Conversely, ring contraction is also a possibility, although generally less common unless driven by specific structural features. For instance, a carbocation adjacent to a cyclobutyl-substituted cyclopentane could potentially undergo rearrangement to form a spirocyclic system or a fused bicyclic system, involving the contraction of the five-membered ring. researchgate.net Ring contractions can be facilitated by various methods and often proceed through cationic, anionic, or carbenoid intermediates. researchgate.net

| Rearrangement Type | Driving Force | Potential Product |

| 1,2-Hydride/Alkyl Shift | Formation of a more stable carbocation (e.g., secondary to tertiary) | Isomeric cyclopentyl derivative |

| Ring Expansion | Relief of ring strain and formation of a more stable carbocation | Cyclohexyl derivative stackexchange.comechemi.com |

| Ring Contraction | Formation of a more stable system under specific structural constraints | Cyclobutyl or spirocyclic derivative researchgate.net |

Radical and Organometallic Reactions Utilizing Cyclopentyl Methanesulfonates

Beyond traditional polar reactions, cyclopentyl methanesulfonates can participate in radical and organometallic transformations, offering alternative pathways for bond formation.

Electron Transfer Processes Leading to C-O Bond Cleavage

The carbon-oxygen bond in cyclopentyl methanesulfonate can be cleaved through single-electron transfer (SET) processes. nih.gov These reactions typically involve potent reducing agents, such as dissolving metals (e.g., sodium in liquid ammonia) or certain low-valent transition metal complexes. The SET to the methanesulfonate can lead to the formation of a radical anion, which then fragments to produce a cyclopentyl radical and the methanesulfonate anion. youtube.com

The generated cyclopentyl radical can then undergo various reactions, such as dimerization, abstraction of a hydrogen atom from the solvent, or participation in further radical-mediated bond-forming reactions. The efficiency and outcome of these SET processes are highly dependent on the reaction conditions and the nature of the reducing agent.

Cross-Coupling Methodologies Involving Mesylate Precursors

Cyclopentyl methanesulfonates can serve as electrophilic partners in transition metal-catalyzed cross-coupling reactions. While alkyl halides are more common electrophiles, the use of alkyl mesylates has gained traction due to their ready availability from alcohols. Palladium and nickel-based catalysts are frequently employed for these transformations. wikipedia.orgrsc.org

In a typical cross-coupling reaction, such as a Negishi, Suzuki, or Buchwald-Hartwig coupling, the catalytic cycle involves the oxidative addition of the cyclopentyl methanesulfonate to a low-valent metal center (e.g., Pd(0) or Ni(0)). wikipedia.orgorganic-chemistry.org This is often the rate-limiting step for less reactive C-O bonds. Following oxidative addition, transmetalation with an organometallic nucleophile (e.g., an organozinc, organoboron, or organotin reagent) and subsequent reductive elimination furnishes the cross-coupled product and regenerates the active catalyst. youtube.com The development of specialized ligands has been crucial in facilitating the challenging oxidative addition of alkyl mesylates. researchgate.net

| Coupling Reaction | Nucleophile (R-M) | Catalyst System (Example) | Product (R-Cyclopentane) |

| Negishi Coupling | R-ZnX | Pd(0) or Ni(0) with phosphine (B1218219) ligands wikipedia.orgacs.org | R-Cyclopentane |

| Suzuki Coupling | R-B(OR)₂ | Pd(0) with bulky phosphine ligands | R-Cyclopentane |

| Buchwald-Hartwig Amination | R₂NH | Pd(0) with specialized ligands | R₂N-Cyclopentane |

The Versatility of Cyclopentanol, 1-methanesulfonate in Complex Organic Synthesis

This compound, commonly known as cyclopentyl mesylate, is a pivotal chemical compound in the field of organic chemistry. It is derived from cyclopentanol through a reaction with methanesulfonyl chloride, where the hydroxyl group is converted into a highly effective leaving group, the mesylate (-OSO2CH3). askfilo.com This transformation dramatically enhances the reactivity of the cyclopentyl scaffold, making it a versatile intermediate for the construction of complex molecular architectures. This article explores the specific applications of cyclopentyl methanesulfonate in advanced organic synthesis, focusing on its role in creating functionalized cyclopentane derivatives, its use in sophisticated reaction cascades, and its function as a precursor for various heterocyclic compounds.

Applications in Complex Organic Synthesis

Contributions to the Synthesis of Natural Product Scaffolds

Cyclopentanol, 1-methanesulfonate, and its closely related cyclopentyl mesylate analogs, serve as pivotal intermediates in the intricate art of complex organic synthesis. Their utility lies in the inherent reactivity of the methanesulfonate (mesylate) group, which functions as an excellent leaving group in nucleophilic substitution and elimination reactions. This property allows for the strategic introduction of the cyclopentane ring, a core structural motif in a diverse array of biologically significant natural products. The strategic application of these cyclopentyl mesylates facilitates the construction of complex molecular architectures, including carbocyclic nucleosides and prostaglandins (B1171923), which are renowned for their therapeutic properties.

Key Role in Carbocyclic Nucleoside Synthesis

Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene (B43876) ring. This structural modification often imparts enhanced metabolic stability and potent biological activity. In the synthesis of these analogs, this compound and its derivatives are instrumental in coupling the cyclopentane core with various nucleobases.

A notable example is the synthesis of 3-deazaneplanocin (B1662806) A, a potent inhibitor of S-adenosylhomocysteine hydrolase with significant antiviral activity. In a key step of its synthesis, a cyclopentenyl mesylate is utilized as an electrophile. nih.gov The sodium salt of 6-chloro-3-deazapurine, acting as a nucleophile, displaces the mesylate group in a direct SN2 reaction, thereby forming the crucial carbon-nitrogen bond and establishing the core structure of the carbocyclic nucleoside. nih.gov This strategic use of a cyclopentenyl mesylate ensures the regioselective formation of the desired product. nih.gov

Similarly, in the synthesis of other carbocyclic nucleoside analogs, a common strategy involves the conversion of a cyclopentanol derivative to its corresponding mesylate. For instance, in the preparation of novel antiviral agents, a chiral cyclopentenol (B8032323) is first treated with methanesulfonyl chloride to form the cyclopentenyl mesylate. nih.gov This activated intermediate then readily undergoes nucleophilic substitution with various five-membered heterocyclic bases to yield a library of carbocyclic nucleoside analogs. nih.gov This approach highlights the versatility of cyclopentyl mesylates in generating structural diversity for drug discovery programs. nih.govbiorxiv.org

The synthesis of aristeromycin, another important carbocyclic nucleoside, also relies on intermediates that could be generated from cyclopentyl mesylates. While some syntheses may proceed through other activated intermediates, the fundamental principle of activating a hydroxyl group on the cyclopentane ring for subsequent nucleophilic displacement remains a cornerstone of the synthetic strategy. nih.govauburn.edu

Table 1: Application of Cyclopentyl Mesylates in Carbocyclic Nucleoside Synthesis

| Natural Product Scaffold | Specific Mesylate Intermediate | Key Reaction Type | Purpose of Mesylate |

| 3-Deazaneplanocin A | Cyclopentenyl mesylate | Nucleophilic Substitution (SN2) | To couple the cyclopentene ring with 6-chloro-3-deazapurine. nih.gov |

| General Carbocyclic Nucleoside Analogs | Cyclopentenyl mesylate | Nucleophilic Substitution | To introduce various five-membered heterocyclic nucleobases. nih.gov |

Utility in Prostaglandin (B15479496) Synthesis

Prostaglandins are a group of lipid compounds that are involved in a wide range of physiological processes, including inflammation. nih.govauburn.edu Their complex structures, featuring a five-membered ring, have made them challenging targets for total synthesis. In several synthetic routes towards prostaglandins and their analogs, mesylation of a hydroxyl group on the cyclopentane core is a critical step.

For example, in the synthesis of (±)-prostaglandin I2 methyl ester, a synthetic strategy involves the mesylation of a 5-hydroxyprostaglandin I1 derivative. rsc.org This mesylate then undergoes an elimination reaction, facilitated by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to stereospecifically form the required Δ⁵-double bond with the correct Z-configuration. rsc.org This transformation is a testament to the controlled reactivity that can be achieved through the use of mesylate intermediates.

The Corey lactone, a key building block in many prostaglandin syntheses, can also be elaborated into various prostaglandins through pathways that involve mesylation. nih.govnih.gov While not always the primary method, the conversion of a hydroxyl group to a mesylate provides a reliable method for subsequent transformations, such as the introduction of side chains or the formation of double bonds.

Table 2: Role of Mesylation in Prostaglandin Synthesis

| Prostaglandin Analog | Precursor to Mesylation | Key Reaction Type | Purpose of Mesylation |

| (±)-Prostaglandin I2 Methyl Ester | 5-Hydroxyprostaglandin I1 derivative | Elimination | To stereospecifically form the Δ⁵-double bond. rsc.org |

| Various Prostaglandins | Corey Lactone Derivatives | Nucleophilic Substitution / Elimination | To facilitate the introduction of side chains or formation of unsaturation. nih.govnih.gov |

Computational and Theoretical Investigations of Cyclopentyl Methanesulfonates

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemistry, a branch of chemistry focused on applying quantum mechanics to chemical systems, is instrumental in elucidating the electronic structure and bonding characteristics of cyclopentyl methanesulfonate (B1217627). wikipedia.org Methods like Density Functional Theory (DFT) and Hartree-Fock calculations are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic wave function and energy levels. wikipedia.orgnih.gov

A primary goal of these studies is to understand the distribution of electrons within the molecule, which dictates its physical and chemical properties. wikipedia.org For cyclopentyl methanesulfonate, key areas of investigation include the nature of the covalent bonds within the cyclopentyl ring, the highly polar sulfur-oxygen bonds in the methanesulfonate group, and the crucial C-O-S ester linkage.

One aspect of interest is the molecular electrostatic potential (MESP), which maps the electron distribution on the molecular surface. mdpi.com This analysis helps identify electron-rich and electron-poor regions, indicating likely sites for nucleophilic and electrophilic attack, respectively. mdpi.com In cyclopentyl methanesulfonate, the oxygen atoms of the sulfonate group are expected to be electron-rich, while the sulfur atom and the carbon atom attached to the oxygen are electron-deficient.

Bond length analysis, often corroborated by X-ray diffraction data on similar crystalline compounds, provides further insight. researchgate.net For instance, studies on related cyclohexyl methanesulfonates have precisely determined the C-O ester bond lengths. researchgate.net In a study of cis- and trans-4-tert-butylcyclohexyl methanesulfonate, the ester C-O bond lengths were found to be nearly identical at 1.480 Å and 1.485 Å, respectively. researchgate.net These values are largely independent of whether the substituent is in an axial or equatorial position, providing a reliable benchmark for the expected C-O bond length in cyclopentyl methanesulfonate. researchgate.net

Table 1: Representative Bond Lengths in Methanesulfonate Esters

| Bond | Typical Length (Å) | Reference |

|---|---|---|

| C-O (Ester) | 1.480 - 1.485 | researchgate.net |

| S=O | ~1.45 | |

| S-O (Ester) | ~1.58 | |

| S-C | ~1.77 |

Note: Values for S=O, S-O, and S-C are typical literature values for sulfonate esters and may vary slightly based on the specific molecule and computational method.

These quantum chemical approaches provide a foundational understanding of the molecule's stability and intrinsic properties, which is essential for analyzing its reactivity and conformational behavior. wikipedia.orgaps.org

Transition State Analysis of Reaction Pathways

Cyclopentyl methanesulfonate is an excellent substrate for nucleophilic substitution and elimination reactions, owing to the methanesulfonate group being a very good leaving group. Transition state analysis is a computational technique used to study the high-energy structures that molecules pass through during a chemical reaction. wikipedia.org Understanding the geometry and energy of these transition states is key to predicting reaction rates and mechanisms.

For cyclopentyl methanesulfonate, solvolysis is a common reaction pathway where the solvent acts as the nucleophile. researchgate.net The reaction can proceed through different mechanisms, primarily the unimolecular (SN1) or bimolecular (SN2) substitution pathways.

SN1 Pathway: This mechanism involves a two-step process where the leaving group departs first to form a cyclopentyl carbocation intermediate. The transition state for this step involves the stretching and breaking of the C-O bond. Computational models can calculate the activation energy required to reach this transition state, which is a primary determinant of the reaction rate.

SN2 Pathway: In this concerted mechanism, the nucleophile attacks the carbon atom at the same time as the methanesulfonate group leaves. The transition state is a highly crowded species where the central carbon is pentacoordinate. Quantum chemical calculations can model the geometry of this transition state and its associated energy barrier.

The choice of pathway is influenced by factors such as the solvent, the nucleophile, and the structure of the substrate. wikipedia.org Theoretical calculations can map the potential energy surface for the reaction, identifying the lowest energy path from reactants to products and thus the most likely mechanism. aps.org For example, comparing the calculated activation energies for the SN1 and SN2 transition states can predict which mechanism will be favored under specific conditions. Unsaturated compounds often undergo addition reactions, while saturated compounds like cyclopentyl methanesulfonate typically undergo substitution. youtube.com

Conformational Analysis and Energetics of Cyclopentyl Methanesulfonates

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and their relative energies. lumenlearning.comchemistrysteps.com For cyclic systems, conformational analysis is crucial for understanding stability and reactivity. pharmacy180.com

Unlike the relatively flat cyclopropane (B1198618) and cyclobutane (B1203170) rings, which suffer from significant angle and torsional strain, cyclopentane (B165970) adopts a puckered, non-planar conformation to relieve the eclipsing interactions between its hydrogen atoms. pharmacy180.commaricopa.edu The most stable conformations are the "envelope" and "half-chair" forms. The envelope conformation, where one carbon atom is out of the plane of the other four, is a key structure for cyclopentane derivatives. pharmacy180.commaricopa.edu

For cyclopentyl methanesulfonate, the bulky methanesulfonate group (-OMs) can occupy different positions on the puckered ring, leading to conformers with different energies. The primary positions are analogous to the axial and equatorial positions in cyclohexane (B81311).

Equatorial-like position: The substituent points away from the main plane of the ring. This is generally the more stable position for a large substituent as it minimizes steric hindrance with other atoms on the ring. maricopa.edu

Axial-like position: The substituent points more directly above or below the ring's plane, leading to greater steric interactions with hydrogen atoms on the same side of the ring (analogous to 1,3-diaxial interactions in cyclohexane). maricopa.edu

Computational methods can be used to calculate the potential energy of each conformer. libretexts.org The energy difference between the most stable (likely equatorial-like) and less stable (axial-like) conformers determines their relative populations at equilibrium. This energy difference is often referred to as the "A-value," representing the preference for the substituent to occupy the equatorial position. lumenlearning.com

Table 2: Estimated Conformational Energy Differences for Substituted Cyclopentanes

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 1 | Equatorial-like | 0 (Reference) | Most Stable |

| 2 | Axial-like | > 0.5 | Less Stable |

Note: The exact energy difference depends on the computational method and the specific geometry of the cyclopentane pucker. The value is an estimate based on the general principles of steric strain for bulky groups.

This conformational preference can significantly impact the molecule's reactivity, as the accessibility of the reaction center can be different in each conformer.

Solvation Effects on Reactivity and Selectivity

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome, a phenomenon known as the solvent effect. wikipedia.org For reactions involving charged or polar species, such as the solvolysis of cyclopentyl methanesulfonate, these effects are particularly pronounced. researchgate.net Computational chemistry models these effects using two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. mdpi.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as its polarity and ability to stabilize charged species. wikipedia.org

Explicit Solvation Models: In this more complex approach, individual solvent molecules are included in the calculation. mdpi.com This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for accurately describing the reaction energetics.

The Hughes-Ingold rules provide a qualitative framework for predicting how solvent polarity will affect substitution reactions. wikipedia.org For the SN1 reaction of cyclopentyl methanesulfonate, the rate-determining step involves the formation of a charged carbocation and a methanesulfonate anion from a neutral reactant. An increase in solvent polarity (e.g., moving from a non-polar solvent like hexane (B92381) to a polar protic solvent like water) will stabilize the charged transition state more than the neutral reactant, thus decreasing the activation energy and accelerating the reaction rate. wikipedia.org

Conversely, for an SN2 reaction where a negatively charged nucleophile attacks the substrate, increasing solvent polarity can sometimes decrease the reaction rate. This is because polar protic solvents can strongly solvate the nucleophile, making it less "free" to attack the substrate. wikipedia.org

Table 3: Predicted Solvent Effects on Solvolysis Rate of Cyclopentyl Methanesulfonate

| Solvent | Dielectric Constant (ε) | Type | Predicted SN1 Rate | Rationale |

|---|---|---|---|---|

| Acetonitrile | 37 | Polar Aprotic | Moderate | Stabilizes the forming ions. |

| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Fast | Strong stabilization of the cation in the transition state. nih.gov |

| Water | 78 | Polar Protic | Very Fast | Excellent at stabilizing both the carbocation and the leaving group anion through polarity and H-bonding. wikipedia.org |

Computational studies can quantify these effects by calculating reaction profiles in different simulated solvents, providing a detailed picture of how solvation influences both the thermodynamics and kinetics of the reaction, ultimately governing the reactivity and selectivity observed. mdpi.comnih.gov

Advanced Spectroscopic and Analytical Research Methodologies for Mechanistic Elucidation

Application of Advanced NMR Techniques for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the real-time monitoring of chemical reactions, providing both quantitative data and structural information about reactants, intermediates, and products in solution. pharmtech.com The synthesis of Cyclopentanol (B49286), 1-methanesulfonate from cyclopentanol and methanesulfonyl chloride can be effectively monitored using advanced NMR techniques, such as FlowNMR and specialized pulse sequences. prepchem.comrsc.org

FlowNMR spectroscopy allows for the non-invasive, real-time analysis of a reaction mixture as it is continuously pumped from the reactor through the NMR spectrometer. rsc.orgbeilstein-journals.org This method avoids issues associated with manual sampling, which can alter the reaction conditions. pharmtech.com For a reaction like the synthesis of cyclopentyl methanesulfonate (B1217627), a stream from the reaction vessel could be diverted into a flow cell within the NMR probe. This setup enables the acquisition of spectra at regular intervals, allowing researchers to track the consumption of cyclopentanol and the formation of the mesylate product. By integrating the characteristic signals of both species, a kinetic profile of the reaction can be constructed.

In situations where magnetic field inhomogeneity becomes a problem, for instance, due to gas evolution or the presence of heterogeneous catalysts, advanced techniques like SHARPER (Sensitive Homogenous and Refocussed Peaks in Real Time) NMR can be invaluable. bris.ac.uk This method can provide ultra-sharp, decoupled NMR signals even under poor magnetic homogeneity, ensuring high-quality data throughout the reaction. bris.ac.uk Another approach, Reaction-interrupted Excitation Transfer (ExTra) NMR, allows for the selective tracking of resonances from specific atoms as they undergo chemical conversion, offering a granular view of the transformation on a sub-second timescale. rsc.org

Table 1: Hypothetical ¹H NMR Data for Reaction Monitoring

| Compound | Key Proton Signal | Chemical Shift (δ, ppm) (Hypothetical) | Multiplicity | Change Over Time |

| Cyclopentanol | H-C-OH | ~4.8 | Multiplet | Integral decreases |

| Methanesulfonyl Chloride | CH₃-S | ~3.1 | Singlet | Integral decreases |

| Cyclopentanol, 1-methanesulfonate | H-C-OMs | ~5.1 | Multiplet | Integral increases |

| This compound | CH₃-S | ~3.0 | Singlet | Integral increases |

| Triethylamine (B128534) | CH₂ | ~2.5 | Quartet | Integral remains constant |

This table is illustrative, showing how changes in proton NMR signals would be used to monitor reaction progress. Actual chemical shifts would be determined experimentally.

Mass Spectrometry for Reaction Intermediates and Product Analysis

Mass spectrometry (MS) is a critical technique for identifying reaction products and potential intermediates due to its high sensitivity and ability to determine molecular weights and fragmentation patterns. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a method of choice. nih.govresearchgate.net

In a typical analysis, the reaction mixture would be separated using HPLC, and the eluent would be introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the intact molecular ion of this compound can be observed. For this compound (C₆H₁₂O₃S), the expected molecular weight is approximately 164.2 g/mol .

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides enhanced specificity and sensitivity. nih.gov In this technique, the parent ion corresponding to the molecular weight of cyclopentyl methanesulfonate (m/z 165, [M+H]⁺) would be selected and fragmented. The resulting daughter ions are characteristic of the molecule's structure. For example, a common fragmentation pathway for methanesulfonate esters is the loss of the methanesulfonyl group or cleavage of the cyclopentyl ring. The detection of specific parent-to-daughter ion transitions confirms the identity of the compound, even at trace levels. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion Description | Proposed Fragment | Predicted m/z |

| Protonated Molecule | [C₅H₉OS(O)₂CH₃ + H]⁺ | 165.05 |

| Loss of Methanesulfonic Acid | [C₅H₈]⁺ | 68.06 |

| Cyclopentyl Cation | [C₅H₉]⁺ | 69.07 |

| Methanesulfonyl Cation | [CH₃SO₂]⁺ | 79.00 |

This data is predictive and serves to illustrate the analytical approach. The parent ion is based on the protonated molecule.

This method is highly effective for confirming the final product and for identifying any potential by-products or reaction intermediates, which is essential for optimizing reaction conditions and ensuring product purity. nih.gov

X-ray Crystallography for Structural Determination (if relevant to reactivity)

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov While obtaining a suitable single crystal of an intermediate or final product can be challenging, the resulting data is unambiguous. For this compound, a crystal structure would confirm the precise bond lengths, bond angles, and the conformation of the cyclopentyl ring and the methanesulfonate group.

Although no specific crystallographic data for this compound is publicly available, studies on its precursor, cyclopentanol, have been conducted. Under high pressure (1.5 GPa), cyclopentanol crystallizes in a fully ordered structure, revealing key details about its molecular arrangement. iucr.org This information is foundational, as the stereochemistry and conformation of the starting alcohol directly influence the reactivity and the structure of the resulting mesylate.

If a single crystal of this compound were to be analyzed, it would provide conclusive evidence of the molecule's solid-state conformation. This is particularly relevant for understanding stereospecific reactions where the spatial arrangement of the leaving group (methanesulfonate) is critical to the reaction outcome. The crystallographic data would serve as an absolute benchmark for computational models and other spectroscopic interpretations.

Table 3: Crystallographic Data for the Precursor, Cyclopentanol (Phase-V)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| a (Å) | 17.882 (3) | iucr.org |

| b (Å) | 5.4573 (3) | iucr.org |

| c (Å) | 9.6817 (14) | iucr.org |

| β (°) | 104.699 (8) | iucr.org |

| Pressure | 1.5 GPa | iucr.org |

This table presents experimental data for the precursor, cyclopentanol, illustrating the type of information gained from X-ray crystallography.

Derivatives, Analogues, and Comparative Studies

Structure-Reactivity Relationships within Cycloalkyl Methanesulfonates

The reactivity of cycloalkyl methanesulfonates in nucleophilic substitution reactions is significantly influenced by the ring size of the cycloalkane. This relationship is primarily governed by changes in ring strain during the transition from the sp³-hybridized ground state to the sp²-hybridized transition state of an S_N1 reaction, or the sp²-like transition state in an S_N2 reaction.

Solvolysis reactions, where the solvent acts as the nucleophile, are often used to probe these relationships. The rate of solvolysis is dependent on the stability of the carbocation intermediate that is formed. For cycloalkyl systems, the relative rates of solvolysis are a reflection of the change in ring strain upon ionization.

Key Research Findings:

In the solvolysis of cycloalkyl systems, the transition from a tetrahedral carbon to a trigonal planar carbocation involves a change in bond angles. The ideal bond angle for an sp³ carbon is 109.5°, while for an sp² carbon it is 120°.

Cyclopentyl systems exhibit a relatively high rate of solvolysis compared to other cycloalkanes. This is because the internal bond angles in cyclopentane (B165970) are approximately 108°, very close to the ideal tetrahedral angle. The formation of a planar carbocation from a cyclopentyl precursor relieves some of the torsional strain present in the envelope and half-chair conformations of the cyclopentane ring.

In contrast, cyclohexyl systems have a slower rate of solvolysis. The chair conformation of cyclohexane (B81311) has bond angles very close to the ideal 109.5° and is relatively strain-free. Moving to a planar carbocation introduces significant angle and torsional strain.

Interactive Data Table: Relative Solvolysis Rates of Cycloalkyl Methanesulfonates

This table illustrates the relative rates of solvolysis for various cycloalkyl methanesulfonates, highlighting the enhanced reactivity of the cyclopentyl system.

| Cycloalkyl Methanesulfonate (B1217627) | Relative Rate of Solvolysis |

| Cyclopropyl | ~10⁻⁵ |

| Cyclobutyl | ~10⁻² |

| Cyclopentyl | 1 |

| Cyclohexyl | ~10⁻² |

| Cycloheptyl | ~1 |

Note: These are approximate relative rates and can vary depending on the specific reaction conditions.

Comparison with Other Sulfonate Esters (e.g., Tosylates, Triflates)

Cyclopentyl methanesulfonate belongs to a broader class of sulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions. The efficacy of a leaving group is related to the stability of the anion that is formed. For sulfonate esters, the negative charge is delocalized through resonance across three oxygen atoms, making the corresponding sulfonate anion a very weak base and thus a stable leaving group. periodicchemistry.com

Commonly used sulfonate esters in organic synthesis include methanesulfonates (mesylates), p-toluenesulfonates (tosylates), and trifluoromethanesulfonates (triflates). periodicchemistry.com Their leaving group ability follows a predictable trend based on the electronic properties of the substituent on the sulfur atom.

Key Research Findings:

Mesylates (OMs): Derived from methanesulfonic acid, mesylates are good leaving groups. masterorganicchemistry.com The methyl group is electron-donating, which slightly destabilizes the resulting anion compared to other sulfonates.

Triflates (OTf): Derived from trifluoromethanesulfonic acid, triflates are among the best leaving groups known in organic chemistry. brainly.compearson.com The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect, which greatly stabilizes the negative charge on the triflate anion. brainly.com This makes the triflate group exceptionally reactive towards displacement. brainly.compearson.com

Interactive Data Table: Relative Leaving Group Ability of Common Sulfonates

The following table provides a comparison of the relative rates of reaction, which reflects the leaving group ability of mesylate, tosylate, and triflate groups.

| Sulfonate Ester | Abbreviation | Relative Leaving Group Ability |

| Methanesulfonate (Mesylate) | OMs | 1 |

| p-Toluenesulfonate (Tosylate) | OTs | ~0.7-2.6 |

| Trifluoromethanesulfonate (Triflate) | OTf | ~56,000 |

Note: Relative abilities can vary based on the substrate and reaction conditions. The values presented are indicative of the general trend. pitt.edu

Studies have shown that in cross-coupling reactions, the reactivity differences between these sulfonate esters can be exploited for selective transformations. For instance, palladium catalysts often show a strong preference for reacting with aryl triflates over aryl tosylates. nih.govorganic-chemistry.org

Substituted Cyclopentyl Methanesulfonates: Synthesis and Reactivity

The introduction of substituents onto the cyclopentyl ring of cyclopentyl methanesulfonate can have a profound impact on its reactivity and the course of its reactions. Substituents can exert steric and electronic effects that influence the rate of reaction and the stereochemical outcome.

Synthesis: Substituted cyclopentyl methanesulfonates are typically synthesized from the corresponding substituted cyclopentanols. The reaction involves treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. youtube.com This process converts the poor leaving group (-OH) into an excellent leaving group (-OMs) while retaining the stereochemistry of the alcohol. youtube.comchegg.com

Reactivity:

Electronic Effects: Electron-withdrawing substituents on the cyclopentyl ring will generally decrease the rate of S_N1 reactions by destabilizing the developing carbocation. Conversely, electron-donating groups can accelerate S_N1 reactions. The impact on S_N2 reactions is more complex, as electronic effects can influence both the electrophilicity of the carbon center and the stability of the transition state.

Steric Effects: The steric hindrance caused by substituents can significantly affect the rate of S_N2 reactions. A bulky substituent near the reaction center will hinder the backside attack of the nucleophile, slowing down the reaction.

Influence of Stereoisomerism on Reaction Outcomes

The stereochemistry of cyclopentyl methanesulfonate and its derivatives plays a crucial role in determining the stereochemical outcome of nucleophilic substitution reactions. The relative orientation of the leaving group and any substituents on the ring dictates the accessibility of the reaction center and the possibility of neighboring group participation.

Key Research Findings:

S_N2 Reactions: In the absence of neighboring group participation, S_N2 reactions on chiral cyclopentyl methanesulfonates proceed with a clean inversion of stereochemistry. The nucleophile attacks the carbon atom from the side opposite to the leaving group.

S_N1 Reactions: S_N1 reactions proceed through a planar or near-planar carbocation intermediate. Attack by the nucleophile can occur from either face, leading to a racemic or diastereomeric mixture of products.

Diastereoselectivity: The stereochemistry of the cyclopentane ring can direct the approach of the nucleophile, leading to diastereoselective reactions. The inherent conformational preferences of the substituted cyclopentane ring can make one face of the molecule more sterically accessible than the other. Studies on archaeal lipid analogues have shown that the cis or trans stereochemistry of a 1,3-disubstituted cyclopentane ring dramatically influences the self-assembly properties of the molecules, demonstrating the profound impact of stereoisomerism on molecular conformation and interaction. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Transformations Involving Mesylates

The development of innovative catalytic systems is a primary focus for expanding the reaction scope of alkyl mesylates, including cyclopentyl methanesulfonate (B1217627). Historically, the reactivity of alkyl sulfonates was often limited to nucleophilic substitution and elimination reactions. However, the advent of transition metal catalysis has revolutionized their application, particularly in cross-coupling reactions for C-C bond formation.

A significant area of advancement is in nickel-catalyzed cross-electrophile coupling (XEC) reactions. uci.edu Unlike traditional cross-coupling methods that pair an electrophile with an organometallic nucleophile, XEC reactions couple two different electrophiles. Nickel is particularly effective in these transformations due to its ability to access multiple oxidation states, which allows for both polar and radical-based reaction pathways. uci.edu Research in this area includes the development of reactions such as the XEC of alkyl mesylates with allylic difluorides and the deoxygenative coupling of alkyl mesylates with methyl tosylate. uci.edu

Palladium-catalyzed cross-coupling reactions also continue to be refined for use with sulfonate esters. mit.edu While aryl triflates have been more common, methods are being developed for less reactive mesylates. These protocols enable the synthesis of complex molecules, such as unsymmetrical ureas and N-aryl carbamates, from readily available starting materials. mit.edu

Furthermore, groundbreaking research into novel catalyst structures is paving the way for greener chemical manufacturing. sciencedaily.com Scientists have developed heterogeneous geminal atom catalysts (GACs), which feature two metal cores—such as copper ions—held in close proximity on a polymeric carbon nitride support. sciencedaily.com This unique structure allows the two metal ions to work in concert, efficiently catalyzing cross-coupling reactions with a significantly lower carbon footprint and reduced risk of metal contamination compared to conventional homogeneous catalysts. sciencedaily.com The ability to recover and reuse these GACs enhances their sustainability. sciencedaily.com The application of such advanced catalytic systems to cyclopentyl methanesulfonate could unlock new, efficient, and selective transformations.

| Catalytic System | Reaction Type | Key Features | Potential Application for Mesylates |

| Nickel Catalysis | Cross-Electrophile Coupling (XEC) | Accesses multiple oxidation states; enables radical pathways. uci.edu | Coupling of cyclopentyl mesylate with other electrophiles (e.g., allylic difluorides). uci.edu |

| Palladium Catalysis | Cross-Coupling | Forms C-N and C-O bonds; tolerant of various functional groups. mit.edu | Synthesis of complex cyclopentyl-containing amines, ureas, and carbamates. mit.edu |

| Geminal Atom Catalysts (GACs) | Cross-Coupling | Heterogeneous, reusable catalyst with two cooperating metal centers; low carbon footprint. sciencedaily.com | Sustainable and efficient C-C, C-N, or C-O bond formation using cyclopentyl mesylate. sciencedaily.com |

Sustainable Synthetic Routes to Cyclopentyl Methanesulfonates

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, with a focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netresearchgate.net Future research into the synthesis of cyclopentyl methanesulfonate and its derivatives will prioritize these sustainable practices.

One promising approach is the use of ecocatalysts, which are derived from natural and biosourced materials. nih.gov For instance, new generations of catalysts derived from manganese-rich plants have been successfully used for the epoxidation and subsequent rearrangement of terpenes under mild, environmentally friendly conditions. nih.govbohrium.com These strategies often employ green solvents like water or cyclopentyl methyl ether (CPME) and operate at moderate temperatures, significantly reducing the environmental impact compared to traditional methods that rely on hazardous reagents and solvents. mdpi.comresearchgate.net Applying this "ecocatalyst toolbox" to the synthesis of functionalized cyclopentanol (B49286) precursors or related compounds could provide a more sustainable pathway.

The broader pursuit of sustainable organic synthesis involves designing catalysts from earth-abundant, non-toxic metals and incorporating bio-inspired frameworks. researchgate.net The goal is to achieve high conversion rates and selectivity under ambient or near-ambient conditions, thereby lowering energy consumption and greenhouse gas emissions. researchgate.net The development of biotechnological routes, using whole microorganisms or isolated enzymes, represents another frontier. researchgate.net These biocatalytic processes offer exceptional selectivity under mild conditions (room temperature, neutral pH), generate less waste, and can produce complex molecules that are difficult to access through purely chemical means. researchgate.net Future work could focus on identifying or engineering an enzyme capable of selectively mesylating cyclopentanol.

| Sustainable Approach | Core Principle | Example/Application |

| Ecocatalysis | Use of catalysts derived from natural or biosourced materials. nih.gov | Mn-rich catalysts from plants for oxidation reactions in green solvents. nih.govbohrium.com |

| Green Catalysis | Employment of earth-abundant, non-toxic metals and mild reaction conditions. researchgate.net | Designing catalysts that function at ambient temperature and pressure to reduce energy use. researchgate.net |

| Biotechnological Routes | Utilization of enzymes or whole microorganisms for chemical transformations. researchgate.net | Engineering an enzyme for the selective and efficient mesylation of cyclopentanol. researchgate.net |

Exploration of New Mechanistic Pathways and Unprecedented Reactivity

A deeper understanding of reaction mechanisms is crucial for controlling reaction outcomes and designing novel transformations. While the reactivity of mesylates is traditionally dominated by polar, two-electron pathways (e.g., SN2, E2), recent research has illuminated the importance of single-electron transfer (SET) and radical-based mechanisms, particularly in transition metal-catalyzed reactions.

The study of nickel-catalyzed XEC reactions of alkyl mesylates has been instrumental in this area. uci.edu Mechanistic investigations, including the use of radical clock experiments, have been employed to probe the lifetime of radical intermediates and elucidate the operative pathways. uci.edu This research demonstrates that nickel catalysts can engage alkyl mesylates in radical processes, opening up a realm of reactivity that is inaccessible through traditional ionic chemistry. uci.edu This allows for the formation of C-C bonds under conditions that might otherwise be challenging.

Future research will likely focus on further exploring and harnessing these radical pathways. By tuning the catalyst, ligands, and reaction conditions, it may be possible to control the competition between polar and radical mechanisms, leading to unprecedented reactivity and selectivity. For example, developing catalytic systems that can controllably generate and trap cyclopentyl radicals from cyclopentyl methanesulfonate could lead to novel annulation, cyclization, or conjugate addition reactions. Investigating the detailed mechanism of catalyst-substrate interactions, including the steps of oxidative addition and reductive elimination, will also provide critical insights for developing more efficient and selective catalysts for mesylate transformations. mit.edu

Computational Design and Prediction of Novel Mesylate-Mediated Reactions

Computational chemistry and artificial intelligence are becoming indispensable tools in modern chemical research, enabling the design of new catalysts and the prediction of reaction outcomes with increasing accuracy. nih.gov These approaches are poised to accelerate the discovery of novel reactions involving cyclopentyl methanesulfonate.

One major area of opportunity is the de novo computational design of enzymes and catalysts. nih.govbiorxiv.org By starting with a quantum chemistry description (e.g., using Density Functional Theory, DFT) of the desired reaction's transition state, generative AI methods can design a protein scaffold or catalytic framework that can stabilize it. biorxiv.orgresearchgate.net This approach has been used to create highly active artificial metallohydrolases and retro-aldolases from scratch. nih.govbiorxiv.org In the future, this methodology could be applied to design a bespoke enzyme or catalyst specifically for a challenging transformation of cyclopentyl methanesulfonate, such as an enantioselective substitution or a complex C-C bond formation.

Computational methods are also powerful for elucidating structure-activity relationships and predicting the efficacy of new molecules. rsc.org Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, molecular docking, and molecular dynamics simulations are used to understand how a substrate or inhibitor interacts with a catalyst or protein active site. rsc.orgnih.gov These insights can guide the rational design of more effective reactants or catalysts. For instance, these tools could be used to predict the reactivity of various substituted cyclopentyl methanesulfonates in a given catalytic cycle or to design a ligand for a transition metal that promotes a desired, but currently inaccessible, reaction pathway.

| Computational Method | Application in Mesylate Chemistry | Key Outcome |

| Density Functional Theory (DFT) | Calculating the geometry and energy of transition states for mesylate reactions. biorxiv.orgresearchgate.net | Providing a blueprint for the ideal active site of a catalyst. |

| Generative AI (e.g., RFam) | Designing protein scaffolds or molecular catalysts around a computationally defined active site. biorxiv.org | Creation of novel, highly active, and selective catalysts for specific transformations. biorxiv.org |

| 3D-QSAR & Molecular Docking | Modeling the interaction between a mesylate substrate and a catalyst's active site. rsc.orgnih.gov | Predicting binding affinity and identifying key structural features for optimal reactivity. rsc.org |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the substrate-catalyst complex over time. rsc.org | Verifying the stability of the binding interaction and understanding the catalytic mechanism. |

Q & A

Q. What safety protocols should be followed when handling cyclopentanol derivatives in laboratory settings?

Cyclopentanol and its derivatives require stringent safety measures due to flammability (UN 2244 classification) and potential health risks. Key protocols include:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), impervious lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Work under fume hoods or local exhaust ventilation to minimize inhalation of vapors .

- Storage: Keep in tightly sealed containers in cool, dry, well-ventilated areas away from ignition sources. Static discharge prevention (e.g., grounding) is critical .

- Spill Management: Use spark-proof tools and non-combustible absorbents for cleanup. Contaminated clothing must be decontaminated before reuse .

Q. What are the standard methods for synthesizing cyclopentanol from cyclopentene in academic research?

Cyclopentanol is typically synthesized via a two-step process:

- Step 1 (Addition-Esterification): React cyclopentene with acetic acid to form cyclopentyl acetate. Catalysts like Amberlyst-36 resin are effective for dehydration and oligomerization .

- Step 2 (Transesterification): Treat cyclopentyl acetate with methanol under acidic or enzymatic conditions to yield cyclopentanol. Thermodynamic modeling (e.g., Ruzicka–Domalski group contribution method) optimizes equilibrium conversion .

- Validation: Gas chromatography (GC) or NMR monitors reaction progress, while calorimetry validates enthalpy changes .

Q. How does the molecular structure of cyclopentanol influence its reactivity in organic synthesis?

Cyclopentanol’s secondary alcohol group (-OH on a cyclopentane ring) and "half-chair" conformation (with axial hydroxyl groups under high pressure) dictate its reactivity :

- Steric Effects: The puckered ring structure hinders nucleophilic attacks, favoring axial hydroxyl orientation in substitution reactions .

- Hydrogen Bonding: Polar hydroxyl group enhances solubility in polar solvents, enabling use as a hydrogen-bond donor in catalytic systems .

- Chirality: The chiral center (C1) allows enantioselective synthesis of pharmaceuticals like Levonorgestrel .

Advanced Research Questions

Q. How can thermodynamic modeling be applied to optimize cyclopentanol synthesis from cyclopentene?

Thermodynamic analysis of the two-step synthesis involves:

- Group Contribution Methods: Estimate liquid heat capacities (Ruzicka–Domalski) and standard enthalpies of formation (Yoneda method) for intermediates like cyclopentyl acetate .

- Equilibrium Calculations: Compute Gibbs free energy (ΔG) and equilibrium constants (K) to predict optimal temperatures (e.g., 343–373 K for transesterification) .

- Experimental Validation: Compare theoretical predictions with GC-measured yields (typically >85% under optimized conditions) . Contradictions between theoretical and experimental data may arise from side reactions, requiring kinetic studies .

Q. What analytical techniques resolve structural polymorphism in cyclopentanol under high-pressure conditions?

High-pressure polymorphs (e.g., phase-V cyclopentanol at 1.5 GPa) are characterized using:

- X-ray Crystallography: Determines fractional atomic coordinates and puckering parameters (Cremer & Pople method) to confirm axial hydroxyl positioning .

- Raman Spectroscopy: Tracks conformational shifts (e.g., chair-to-half-chair transitions) via O-H stretching mode changes .

- DSC (Differential Scanning Calorimetry): Identifies phase transitions by measuring enthalpy changes under pressure gradients .

Q. What strategies improve selectivity and yield of cyclopentanol in multi-step catalytic processes?

Advanced optimization strategies include:

- Catalyst Design: Acidic resins (e.g., Amberlyst-36) enhance cyclopentene oligomerization selectivity by minimizing side reactions like cyclopentane formation .

- Solvent Engineering: Polar aprotic solvents (e.g., DMF) stabilize transition states in transesterification, improving methanol reactivity .

- Flow Reactors: Continuous flow systems reduce residence time, suppressing undesired byproducts (e.g., diesters) .

- In Situ Monitoring: Real-time FTIR tracks intermediate concentrations, enabling dynamic adjustment of reaction parameters .

Methodological Considerations

- Data Contradictions: Discrepancies between theoretical and experimental yields (e.g., in thermodynamic models) may arise from unaccounted entropy contributions or non-ideal mixing. Sensitivity analysis is recommended .

- Interdisciplinary Applications: Cyclopentanol derivatives are used in tribology (as biofuel additives reducing wear by 30% ) and nanotechnology (microdroplet calibration standards for microscopy ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.